Platelet Aggregation Inhibition: BAY 41-2272 vs. YC-1
BAY 41-2272 demonstrates a ~400-fold greater potency in inhibiting collagen-stimulated platelet aggregation compared to the sGC activator YC-1. BAY 41-2272 achieves an IC50 of 36 nM in washed rabbit platelet assays , whereas YC-1 requires an IC50 of 14.6 µM to produce comparable inhibition . Both compounds act via NO-independent sGC activation; however, the substantial potency difference indicates BAY 41-2272's superior engagement of the platelet sGC pool at physiologically relevant concentrations.
| Evidence Dimension | Inhibition of platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 36 nM (BAY 41-2272) |
| Comparator Or Baseline | 14,600 nM (YC-1 / Lificiguat) |
| Quantified Difference | BAY 41-2272 is approximately 406-fold more potent than YC-1 in this assay. |
| Conditions | Collagen-stimulated, washed rabbit platelets; in vitro biochemical assay |
Why This Matters
For researchers requiring potent platelet inhibition via the sGC pathway, BAY 41-2272 provides a substantially lower effective concentration, reducing off-target risks and enabling more physiologically relevant dosing regimens.
